1,7-Naphthyridine

概要

説明

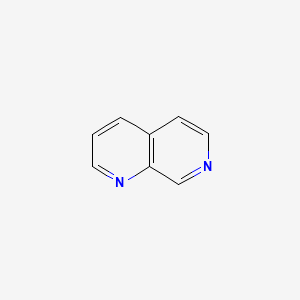

1,7-Naphthyridine is a heterocyclic compound that consists of a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms at positions 1 and 7. This structure makes it an analog of naphthalene with nitrogen atoms incorporated into the ring system. The molecular formula of this compound is C₈H₆N₂, and it has a molecular weight of 130.15 g/mol

準備方法

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the Skraup reaction, which is typically used for the synthesis of quinolines, can be adapted for the synthesis of naphthyridines. This involves heating an aminopyridine with glycerol in the presence of an oxidizing agent such as nitrobenzene and sulfuric acid .

Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

化学反応の分析

Electrophilic Aromatic Substitution

1,7-Naphthyridine undergoes electrophilic substitutions at electron-rich positions. Common reactions include:

-

Nitration : Nitration occurs at the 5- and 8-positions using HNO₃/H₂SO₄.

-

Halogenation : Bromination or chlorination with Br₂/Fe or Cl₂/AlCl₃ yields 5-bromo- or 8-chloro derivatives .

-

Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups at the 5-position .

Table 1: Electrophilic Substitution Products

| Reagent | Product | Position | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitro-1,7-naphthyridine | 5 | 65–78 |

| Br₂/FeBr₃ | 5-Bromo-1,7-naphthyridine | 5 | 72–85 |

Reduction and Oxidation

-

Reduction : LiAlH₄ reduces the aromatic ring to tetrahydro-1,7-naphthyridine, while catalytic hydrogenation (H₂/Pd-C) yields decahydro derivatives .

-

Oxidation : Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids. Oxidation with H₂O₂ forms this compound 1-oxide, enhancing biological activity .

Key Reaction Pathway

Alkylation and Acylation

The nitrogen atoms undergo alkylation/acylation under basic conditions:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-methyl derivatives .

-

N-Acylation : Acetyl chloride in pyridine yields N-acetyl-1,7-naphthyridine .

Condensation and Multicomponent Reactions

This compound participates in cyclocondensation:

-

With aldehydes/ketones: Forms fused heterocycles (e.g., pyrazolo naphthyridines) under microwave irradiation .

-

Example : Condensation of 2-cyano-3-pyridylacetonitrile with HBr yields 6-amino-8-bromo-1,7-naphthyridine (72.7% yield) .

Table 2: Condensation Reaction Conditions

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Cyano-3-pyridylacetonitrile | HBr (anhydrous) | 6-Amino-8-bromo-1,7-naphthyridine | 72.7 |

| Spiro[indoline-3,4′-pyrazolo] | NaOH/H₂O, reflux | Benzo[c]pyrazolo naphthyridine | 85–92 |

Metalation and Coordination Chemistry

The nitrogen atoms coordinate with metals (e.g., Cu²⁺, Pd) to form complexes. For example:

-

Copper complexes : Used in catalytic oxidation of 6,8-dihydrazino derivatives to this compound .

-

Palladium catalysts : Enable cross-coupling reactions for functionalizing the ring .

Nucleophilic Substitution

Halogenated derivatives undergo nucleophilic displacement:

-

Amination : 6-Amino-8-bromo-1,7-naphthyridine reacts with hydrazine hydrate to form 6,8-dihydrazino derivatives (64.5% yield) .

-

Tele-substitution : 1-Halogeno-2,7-naphthyridines react with KNH₂/NH₃ to yield 1-amino derivatives .

Cyclization Reactions

Microwave-assisted cyclization enhances efficiency:

-

Example : Cyclization of 2-cyano-3-pyridylacetonitrile with HBr under microwaves reduces reaction time from days to hours (67.2% yield) .

Key Data from NMR Analysis

| Compound | δ (ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| 6-Amino-8-bromo-1,7-naphthyridine | 8.47 (H2), 7.98 (H4) | J₂,₃=4.0, J₃,₄=8.6 |

科学的研究の応用

Pharmacological Properties

-

Antiarrhythmic Effects :

1,7-naphthyridine derivatives have demonstrated strong antiarrhythmic properties. Research indicates that these compounds can enhance contractile force in cardiac tissues, making them potential candidates for treating heart diseases. Experimental studies have shown that these derivatives can positively influence heart rate and contractility in isolated atrial muscles from guinea pigs . -

Cardiotonic and Diuretic Effects :

Some derivatives exhibit cardiotonic effects, which can be beneficial in managing heart failure. Additionally, their diuretic properties may aid in conditions requiring fluid regulation . -

Bronchodilation :

This compound compounds have been studied for their bronchodilatory effects, offering potential therapeutic avenues for asthma and other respiratory conditions . -

Anti-Inflammatory and Analgesic Activities :

Several studies have highlighted the anti-inflammatory and analgesic effects of this compound derivatives. These compounds can inhibit pro-inflammatory cytokines and reduce pain responses, making them suitable for treating inflammatory diseases . -

Phosphodiesterase Inhibition :

Certain this compound derivatives act as potent inhibitors of phosphodiesterases (PDEs), particularly PDE5. For instance, a specific derivative showed an IC50 value of 0.23 nM against PDE5, indicating its high specificity and potency . This action is relevant for conditions like erectile dysfunction and pulmonary hypertension.

Case Studies

作用機序

The mechanism of action of 1,7-Naphthyridine and its derivatives depends on their specific structure and the biological target they interact with. Generally, these compounds exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some derivatives act as inhibitors of enzymes involved in key biological pathways, thereby affecting cellular processes .

類似化合物との比較

1,7-Naphthyridine is part of a family of naphthyridine compounds, which include other isomers such as 1,5-Naphthyridine, 1,6-Naphthyridine, and 1,8-Naphthyridine. Each of these isomers has nitrogen atoms at different positions on the naphthalene ring, leading to variations in their chemical and biological properties .

Similar Compounds

1,5-Naphthyridine: Known for its biological activity and used in the synthesis of pharmaceuticals.

1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.

1,8-Naphthyridine: Used in the development of drugs for bacterial infections and as ligands in coordination chemistry.

Uniqueness of this compound

This compound is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials, pharmaceuticals, and industrial chemicals.

生物活性

1,7-Naphthyridine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a bicyclic structure containing two nitrogen atoms positioned at the 1 and 7 positions of the naphthalene ring system. This unique arrangement contributes to its interaction with various biological targets, making it a valuable scaffold in drug design.

1. Anticancer Activity

Research indicates that this compound derivatives exhibit potent anticancer properties. For instance, compounds derived from this structure have been shown to inhibit the WNT signaling pathway, leading to cell cycle arrest and reduced proliferation in various cancer cell lines:

- Case Study : A study demonstrated that a specific this compound derivative exhibited significant antiproliferative effects against colon cancer cell lines (SW480, HCT116, HT29, SW620) with IC50 values ranging from 1.09 to 3.18 µM. Additionally, this compound reduced tumor growth in xenograft models of HCT116 colon cancer .

2. PDE5 Inhibition

Another notable biological activity of this compound is its role as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are commonly used in the treatment of erectile dysfunction:

- Research Findings : A derivative of this compound displayed an IC50 value of 0.23 nM against PDE5, demonstrating over 100,000-fold selectivity compared to other PDE isoforms. This compound also showed more potent relaxant effects on isolated rabbit corpus cavernosum compared to Sildenafil .

3. Antimicrobial Properties

The antimicrobial activity of naphthyridine derivatives has been well-documented:

- Study Results : Compounds containing the naphthyridine scaffold have shown broad-spectrum antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 mM to 7 mM against S. aureus .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Anticancer Mechanism : The inhibition of the WNT signaling pathway leads to G0/G1 phase cell cycle arrest and subsequent apoptosis in cancer cells.

- PDE5 Inhibition : By inhibiting PDE5, these compounds increase intracellular cGMP levels, resulting in vasodilation and enhanced erectile function.

- Antimicrobial Mechanism : The interaction with bacterial DNA gyrase has been suggested as a mechanism for the antimicrobial action of certain naphthyridine derivatives.

Data Table: Biological Activity Summary

| Activity Type | Compound/Derivative | Target/Pathway | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Various derivatives | WNT signaling | 1.09 - 3.18 µM |

| PDE5 Inhibition | T-0156 | PDE5 | IC50 = 0.23 nM |

| Antimicrobial | Naphthyridine Derivatives | Bacterial strains | MIC = 6 - 7 mM |

特性

IUPAC Name |

1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBVNILGVJVVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179944 | |

| Record name | 1,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-69-0 | |

| Record name | 1,7-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA3KH11MLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。